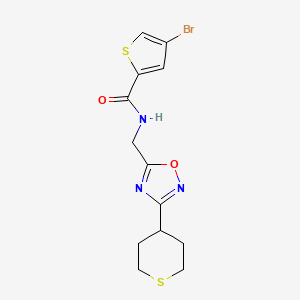![molecular formula C17H16N8O B2607200 N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole-5-carboxamide CAS No. 2200357-18-0](/img/structure/B2607200.png)
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine compound . It belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Molecular Structure Analysis
The molecular formula of this compound is C15H13F3N10 . Its average mass is 390.326 Da and its monoisotopic mass is 390.127686 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3 . Its molar refractivity is 93.0±0.5 cm3 . It has 10 H bond acceptors and 0 H bond donors . It has 4 freely rotating bonds . Its polar surface area is 93 Å2 . Its polarizability is 36.9±0.5 10-24 cm3 . Its surface tension is 68.9±7.0 dyne/cm . Its molar volume is 216.0±7.0 cm3 .Wissenschaftliche Forschungsanwendungen
Medicinal Applications
This compound has been used in the preparation of medicines . Specifically, it has been used in preparing medicaments for relieving or controlling excessive lung inflammatory reaction . Not only can it effectively inhibit excessive lung inflammatory reaction, but it also can inhibit metastasis and infiltration of lung cancer .
Anti-Inflammatory Applications
The compound has been found to have significant anti-inflammatory properties . It can effectively inhibit the overactivation of the innate immune system and overexpression of inflammatory cytokines .
Anticancer Applications
The compound has shown potential in the treatment of cancer . It has been found to inhibit metastasis and infiltration of lung cancer . Other studies have also reported its cytotoxic activity against breast cancer cell lines .
Antimicrobial Applications
Compounds with similar structures, such as 1,2,4-Triazines derivatives and 1,2,4-Triazines themselves, have been found to display antimicrobial activities . It’s possible that this compound may also have similar properties.
Antiviral Applications
Again, compounds with similar structures have been found to have antiviral properties . This suggests potential antiviral applications for this compound as well.
Enzyme Inhibitor Applications
Compounds with similar structures have been found to inhibit various enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase activity, and aromatase . This suggests that this compound may also serve as an enzyme inhibitor.
Antitubercular Applications
Compounds with similar structures have been found to have antitubercular properties . This suggests potential antitubercular applications for this compound as well.
Treatment of Metabolic Disorders
Fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5, have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes . Compounds with similar structures have been found to interact with these targets, suggesting potential applications for this compound in the treatment of these metabolic disorders.
Wirkmechanismus
Target of Action
Compounds containing the 1,2,4-triazolo[4,3-b]pyridazine scaffold have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities
Mode of Action
Compounds with similar structures are known to interact with their targets through hydrogen bond accepting and donating characteristics .
Pharmacokinetics
In general, the pharmacokinetic properties of a compound depend on its chemical structure, and in silico pharmacokinetic studies can provide some insights .
Result of Action
Based on its structural similarity to other active compounds, it might have potential therapeutic effects such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Eigenschaften
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8O/c1-23(17(26)11-2-3-13-14(6-11)19-9-18-13)12-7-24(8-12)16-5-4-15-21-20-10-25(15)22-16/h2-6,9-10,12H,7-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAZTNGATMFJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CC5=C(C=C4)N=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide](/img/structure/B2607118.png)
![2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B2607119.png)
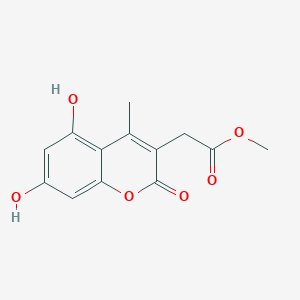
![Ethyl 4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2607124.png)
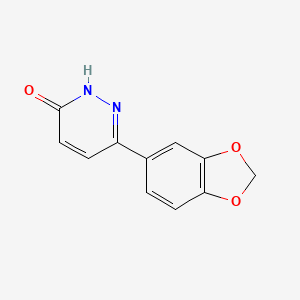
![Ethyl 4-[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2607126.png)
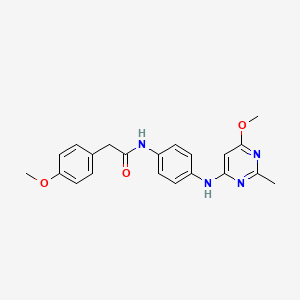

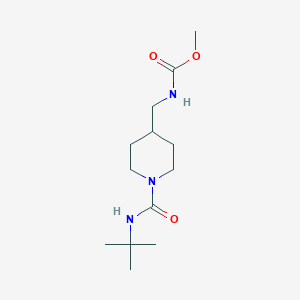


![3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2607137.png)
![N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2607139.png)
